Indan-1,7-diamine
Description
Indan-1,7-diamine is a bicyclic aromatic diamine featuring an indan backbone (a fused benzene and cyclopentane ring system) with two amine groups positioned at the 1- and 7-positions. The indan core imparts rigidity and aromaticity, distinguishing it from aliphatic or heterocyclic diamines. Such compounds are often explored in medicinal chemistry, materials science, and coordination chemistry due to their ability to act as ligands, building blocks, or bioactive agents .
Properties
IUPAC Name |
2,3-dihydro-1H-indene-1,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8H,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCLIXKLPCQJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indan-1,7-diamine typically involves the reduction of indan-1,7-dione using suitable reducing agents. One common method is the catalytic hydrogenation of indan-1,7-dione in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. Another approach involves the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst, solvent, and reaction conditions are optimized to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Indan-1,7-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Nitroso-indan-1,7-diamine, nitro-indan-1,7-diamine.
Reduction: Secondary or tertiary amines.
Substitution: Amides, imines, and other derivatives.
Scientific Research Applications
Indan-1,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of Indan-1,7-diamine involves its interaction with various molecular targets and pathways. The amine groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and nucleic acids, potentially modulating their activity. Additionally, the compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine-5,7-diamine Derivatives
Structural Features: These heterocyclic diamines (e.g., N7-(phenylmethyl)-N5-[(3S)-piperidin-3-yl]-3-propan-2-yl-pyrazolo[1,5-a]pyrimidine-5,7-diamine) feature a pyrazolopyrimidine core with amino substituents. Key Properties:
- Biological Activity : Demonstrated potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, with applications in cancer therapy .
- Synthetic Utility: Patented as intermediates for kinase inhibitors, highlighting their role in drug discovery . Comparison: Unlike Indan-1,7-diamine’s rigid bicyclic system, pyrazolopyrimidine derivatives offer planar heteroaromaticity, enhancing π-π stacking interactions in enzyme binding. Their nitrogen-rich structure also facilitates hydrogen bonding, a feature less pronounced in this compound .
1,3-Dimethyl Imazine-6,7-diamine Derivatives
Structural Features : These include 1-methyllumazine-6,7-diamine and 3-methyllumazine-6,7-diamine, featuring a pteridine-like imazine ring system .
Key Properties :
- Physical Properties : High thermal stability (melting points >320°C) due to extended conjugation and hydrogen-bonding networks .
- Spectroscopic Data : Distinct ¹H NMR profiles (e.g., δ 7.8–8.2 ppm for aromatic protons in DMSO-d6) .
Comparison : this compound’s aromatic indan core lacks the conjugated heteroatoms of imazines, likely resulting in lower thermal stability and different solubility profiles. Its NMR signals would also shift upfield compared to imazines due to reduced electron withdrawal .
Aliphatic Diamines: 4-Azaheptane-1,7-diamine and 1,7-Diaminoheptane
Structural Features :
- 4-Azaheptane-1,7-diamine : A flexible aliphatic diamine with a central nitrogen atom (e.g., N-octadecyl-4-azaheptane-1,7-diamine, molecular weight 383.7 g/mol) .
- 1,7-Diaminoheptane: A linear diamine (CAS 646-19-5) used in polymer synthesis . Key Properties:
- Thermochemistry : Stepwise protonation enthalpies for 3-azaheptane-1,7-diamine (ΔH₁ = −50.2 kJ/mol, ΔH₂ = −43.1 kJ/mol) indicate moderate basicity, suitable for metal coordination .
- Applications: N-octadecyl derivatives serve as surfactants or lipid-like carriers due to their amphiphilic nature .
Aromatic Diamines with Indan Backbones
Structural Analogs :
- N,N′-Di-tetrahydroacridin-9-ylheptane-1,7-diamine : Combines an aliphatic diamine linker with aromatic acridine moieties (molecular weight 492.7 g/mol) .
- Indan-1,3-dione Derivatives : Though diketones, their indan backbone shares structural similarity (e.g., 2-(2,2-dimethyl-3,4-pentadienylidene)indan-1,3-dione) .
Key Properties : - Synthetic Routes : Indan-1,3-dione derivatives are synthesized via condensation reactions, suggesting analogous methods for this compound .
Comparison : this compound’s amine groups enable nucleophilic reactivity absent in diketones, while its bicyclic system may enhance binding affinity in biological targets compared to purely aliphatic diamines .
Q & A
Q. What collaborative frameworks enhance interdisciplinary studies on this compound?
- Team Structure : Integrate chemists, pharmacologists, and data scientists to address synthesis, bioactivity, and computational modeling. Use project management tools (e.g., ELNs like LabArchives) for real-time data sharing .
- Ethical Compliance : Draft collaboration agreements outlining IP rights and data ownership, adhering to institutional review board (IRB) protocols for human/animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
